

Technical Monograph: 4-(Chloromethyl)-1,5-naphthyridine

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Compound of Interest

Compound Name: 4-(Chloromethyl)-1,5-naphthyridine

Cat. No.: B15071075

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Chemical Identity & Structural Significance

4-(Chloromethyl)-1,5-naphthyridine is a highly reactive heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor antagonists. It belongs to the 1,5-naphthyridine class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the purine core of ATP, making it essential for designing ATP-competitive inhibitors.

Core Identifiers

Property	Detail
Chemical Name	4-(Chloromethyl)-1,5-naphthyridine
Molecular Formula	C ₉ H ₇ ClN ₂
Molecular Weight	178.62 g/mol
CAS Number	Note: [1] [2] [3] [4] [5] [6] [7] [8] Often generated in situ or classified as a transient intermediate. Primary commercial precursors are listed below.
Precursor 1 (Methyl)	4-Methyl-1,5-naphthyridine (CAS: 7675-33-4)
Precursor 2 (Alcohol)	(1,5-Naphthyridin-4-yl)methanol (CAS: 1824563-73-6)
Structural Feature	Electron-deficient bicyclic aromatic system with a reactive benzylic chloride handle.

Synthesis & Production Protocols

The synthesis of **4-(chloromethyl)-1,5-naphthyridine** is typically approached via two primary pathways: radical halogenation of the methyl derivative or nucleophilic substitution of the corresponding alcohol. Due to the high reactivity of the chloromethyl group on this electron-deficient scaffold, Pathway B (via the alcohol) is generally preferred for purity and scale.

Pathway A: Radical Halogenation (Wohl-Ziegler)

Best for: Small-scale exploratory synthesis where the methyl precursor is readily available.

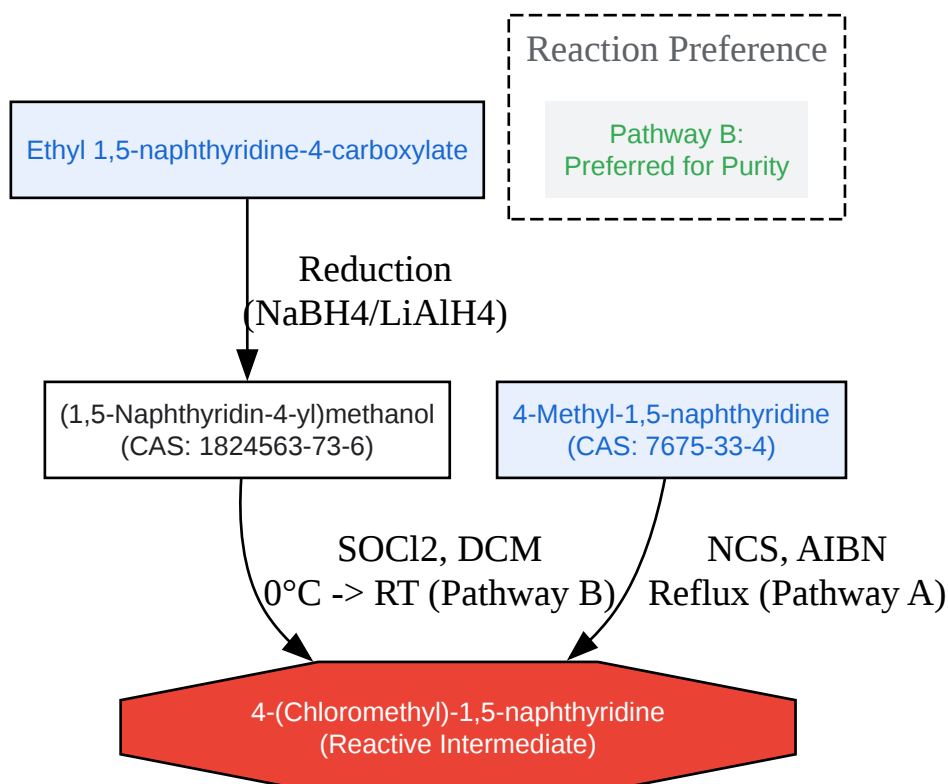
- Reagents: 4-Methyl-1,5-naphthyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), AIBN (0.1 eq), CCl₄ or PhCl.
- Conditions: Reflux under inert atmosphere (N₂) for 4–12 hours.
- Mechanism: Radical chain reaction.
- Caveat: Often yields mixtures of mono- and di-chlorinated products requiring difficult chromatographic separation.

Pathway B: Deoxychlorination of Alcohol (Preferred)

Best for: High-purity applications and library generation.

- Precursor Synthesis: Hydrolysis of ethyl 1,5-naphthyridine-4-carboxylate followed by reduction (NaBH_4 or LiAlH_4) yields (1,5-naphthyridin-4-yl)methanol.
- Chlorination Protocol:
 - Step 1: Dissolve (1,5-naphthyridin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0°C .
 - Step 2: Add Thionyl Chloride (SOCl_2 , 1.5 eq) dropwise.
 - Step 3: Allow to warm to RT and stir for 2 hours.
 - Step 4: Evaporate volatiles in vacuo. The hydrochloride salt is often used directly without aqueous workup to prevent hydrolysis.

Synthetic Workflow Diagram



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Figure 1: Dual synthetic pathways for the generation of the chloromethyl intermediate. Pathway B is favored to avoid polychlorination side products.

Reactivity & Medicinal Chemistry Applications

The chloromethyl moiety serves as a highly electrophilic "warhead" for attaching the 1,5-naphthyridine pharmacophore to amines, thiols, or alkoxides via S_N2 reactions.

Key Therapeutic Target: TGF-β Type I Receptor (ALK5)

Research has validated 1,5-naphthyridine derivatives as potent inhibitors of ALK5 (Activin receptor-like kinase 5). The naphthyridine nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Mechanism of Action^{[1][5][9]}

- **Binding:** The 1,5-naphthyridine core docks into the ATP-binding site of ALK5.
- **Selectivity:** Substituents at the 4-position (derived from the chloromethyl linker) extend into the solvent-exposed region or hydrophobic pocket, determining selectivity against p38 MAPK.
- **Inhibition:** Prevents phosphorylation of SMAD2/3, thereby blocking the TGF-β signaling cascade involved in fibrosis and tumor metastasis.

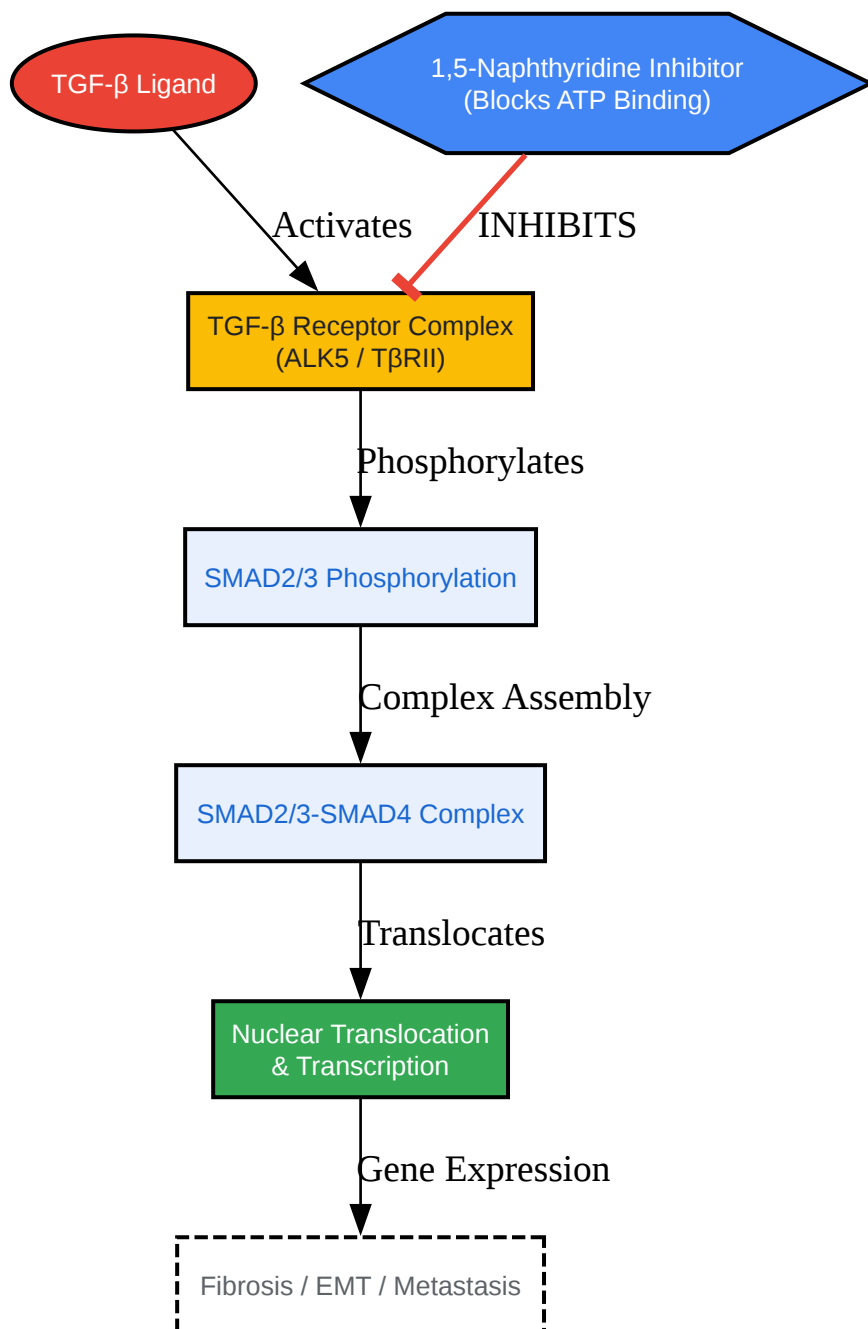
Experimental Protocol: S_N2 Derivatization

Objective: Synthesis of an ALK5 inhibitor candidate.

- **Setup:** Charge a flask with **4-(chloromethyl)-1,5-naphthyridine** HCl salt (1.0 mmol).
- **Solvent:** Suspend in anhydrous DMF (5 mL).
- **Base:** Add Cs₂CO₃ (3.0 mmol) to neutralize the HCl and scavenge protons.
- **Nucleophile:** Add the desired amine (e.g., 2-aminopyridine derivative) (1.1 mmol).

- Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS.[9]
- Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.

Biological Signaling Pathway (TGF- β /ALK5)



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Figure 2: Mechanism of ALK5 inhibition by 1,5-naphthyridine derivatives. The compound blocks the phosphorylation step, halting the fibrotic signaling cascade.

Handling & Safety Data

Warning: **4-(Chloromethyl)-1,5-naphthyridine** is a benzylic chloride equivalent. It combines the corrosivity of acid chlorides with the alkylating potential of alkyl halides.

Hazard Class	Description	Precaution
Lachrymator	Irritating to eyes and mucous membranes.	Handle only in a functioning fume hood.
Corrosive	Hydrolyzes to release HCl upon contact with moisture.	Store under inert gas (Argon/Nitrogen) at -20°C.
Alkylating Agent	Potential mutagen/carcinogen.	Double-glove (Nitrile/Neoprene). Destroy excess with aqueous ammonia.

References

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